molecular formula C16H18N2O3 B2705238 Methyl 4-[(cyanomethyl)(cyclopentyl)carbamoyl]benzoate CAS No. 1375166-32-7

Methyl 4-[(cyanomethyl)(cyclopentyl)carbamoyl]benzoate

Cat. No.: B2705238
CAS No.: 1375166-32-7
M. Wt: 286.331
InChI Key: NUQWFKILYBYBBD-UHFFFAOYSA-N
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Description

Methyl 4-[(cyanomethyl)(cyclopentyl)carbamoyl]benzoate is a chemical compound with the molecular formula C16H18N2O3. This compound is characterized by a benzoate group attached to a carbamoyl group, which is further substituted with a cyanomethyl and a cyclopentyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(cyanomethyl)(cyclopentyl)carbamoyl]benzoate typically involves a multi-step process. One common method includes the reaction of 4-cyanomethylbenzoic acid with cyclopentylamine to form an intermediate, which is then esterified with methanol in the presence of a catalyst to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is crucial to maintain consistent reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(cyanomethyl)(cyclopentyl)carbamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 4-[(cyanomethyl)(cyclopentyl)carbamoyl]benzoate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(cyanomethyl)(cyclopentyl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(cyanomethyl)benzoate
  • Cyclopentylcarbamoylbenzoate
  • Methyl 4-(aminomethyl)benzoate

Uniqueness

Methyl 4-[(cyanomethyl)(cyclopentyl)carbamoyl]benzoate is unique due to the presence of both a cyanomethyl and a cyclopentyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[cyanomethyl(cyclopentyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-21-16(20)13-8-6-12(7-9-13)15(19)18(11-10-17)14-4-2-3-5-14/h6-9,14H,2-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQWFKILYBYBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CC#N)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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